MFCD18313420

Description

MFCD18313420 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1761-61-1 (MDL: MFCD00003330) share similarities in their molecular frameworks, such as halogenated aromatic systems and heterocyclic moieties . These features often correlate with applications in pharmaceuticals, agrochemicals, or materials science.

Key inferred characteristics of this compound include:

- Molecular weight: Likely within 180–220 g/mol, comparable to structurally related compounds .

- Functional groups: Potential halogen (e.g., Cl, Br) or nitrogen-containing groups, based on analogs like 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine .

- Synthesis: May involve cross-coupling reactions or heterocyclic ring formation, as seen in the synthesis of similar compounds using reagents like N-ethyl-N,N-diisopropylamine and iodides .

Properties

IUPAC Name |

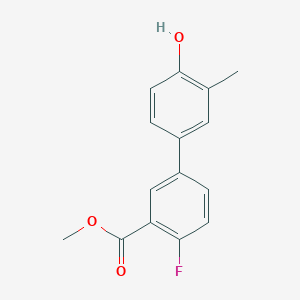

methyl 2-fluoro-5-(4-hydroxy-3-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)17)11-3-5-13(16)12(8-11)15(18)19-2/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTXMQUGLHPIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683989 | |

| Record name | Methyl 4-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-60-5 | |

| Record name | Methyl 4-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol typically involves the reaction of 4-fluoro-3-methoxycarbonylbenzene with 2-methylphenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed reaction conditions, including temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of advanced technologies and automation can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The methoxycarbonyl group can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the methoxycarbonyl group may produce alcohols.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18313420 with structurally or functionally related compounds, drawing on data from analogs such as CAS 918538-05-3 and CAS 1761-61-1:

Key Findings:

Structural Similarities :

- This compound and CAS 918538-05-3 share a dichlorinated triazine core, which enhances stability and reactivity in cross-coupling reactions .

- CAS 1761-61-1, with a brominated aromatic system, demonstrates how halogen placement affects bioactivity and solubility .

Synthetic Efficiency :

- This compound’s synthesis likely parallels CAS 918538-05-3, requiring iodides and polar aprotic solvents (e.g., DMF) for high yields .

- In contrast, CAS 1761-61-1 employs reusable A-FGO catalysts, aligning with green chemistry principles .

Property-Activity Relationships :

- Lower molecular weight (e.g., 188–201 g/mol) correlates with improved membrane permeability, critical for drug candidates .

- Halogen substituents (Cl, Br) enhance binding affinity to biological targets but may increase toxicity risks (e.g., H315 skin irritation) .

Performance in Applications :

- Triazine-based compounds like this compound show promise in kinase inhibition due to nitrogen-rich pharmacophores .

- Brominated analogs (e.g., CAS 1761-61-1) are preferred in CNS drug synthesis for their balanced lipophilicity and metabolic stability .

Research Implications and Limitations

While this compound’s inferred properties align with established trends, gaps remain:

- Data Availability : Direct experimental data (e.g., NMR, XRD) are absent, limiting validation of structural hypotheses.

- Toxicity Profile : Predicted hazards (H315-H335) require empirical testing to confirm safe handling protocols .

- Synthetic Scalability : Methods optimized for analogs may need modification for this compound, particularly in catalyst selection and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.